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molecular formula C7H10N2 B151154 2-[(METHYLAMINO)METHYL]PYRIDINE CAS No. 21035-59-6

2-[(METHYLAMINO)METHYL]PYRIDINE

Cat. No. B151154
M. Wt: 122.17 g/mol
InChI Key: OOTKJPZEEVPWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05744621

Procedure details

Methylamine gas was bubbled through the benzene solution(60 ml) of 10.7 g(100 mmol) of 2-pyridinecarboxaldehyde for 2 hours. Benzene was distilledoff under a reduced pressure and the residue was taken up in 40 ml of ethanol. To the resulting solution was added 5.7 g of NaBH4 in three portions and the resulting mixture was stirred at room temperature for 8 hours. To the reaction mixture was added 0.5N hydrochloric acid with care not to allow the pH below 6. 300 ml of dichloromethane was added thereto and the resulting solution was washed three times with 1M NaHCO3 solution of pH 10. The organic layer was concentrated under a reduced pressure to give 10.4 g of the title compound(yield: 85%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=O.[BH4-].[Na+].Cl>C(O)C.ClCCl.C1C=CC=CC=1>[CH3:1][NH:2][CH2:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
10.7 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution was washed three times with 1M NaHCO3 solution of pH 10
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CNCC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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